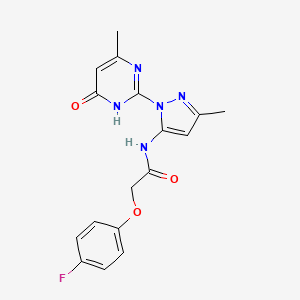

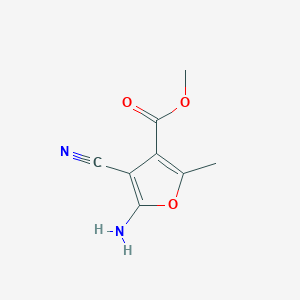

![molecular formula C12H16ClNO3 B2921183 Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate CAS No. 2418695-01-7](/img/structure/B2921183.png)

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a chemical compound that is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product . Another method involves the use of 1-methyl-1H-pyrazol-5-amine as a starting material .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy . The crystal structure of a similar compound, tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate, has been determined by X-ray diffraction .Chemical Reactions Analysis

Tert-butyl carbamate undergoes palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It is also used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a solid . Its empirical formula is C11H21NO3, and it has a molecular weight of 215.29 .科学的研究の応用

Catalytic Synthesis Applications

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is used in catalytic syntheses. Ortiz, Guijarro, and Yus (1999) demonstrated its use in the synthesis of α-aminated methyllithium via DTBB-catalysed lithiation, leading to functionalised carbamates. This process involves reactions with various electrophiles and deprotection steps, resulting in substituted 1,2-diols, crucial for organic synthesis (Ortiz, Guijarro, & Yus, 1999).

Role in Chemical Transformations

This compound plays a vital role in various chemical transformations. Guinchard, Vallée, and Denis (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, highlighting their potential as building blocks in organic synthesis. These compounds are easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their versatility in chemical reactions (Guinchard, Vallée, & Denis, 2005).

Intermediate in Biologically Active Compounds

This chemical serves as an intermediate in the synthesis of biologically active compounds. Zhao, Guo, Lan, and Xu (2017) highlighted its role in synthesizing omisertinib (AZD9291), a notable example. The method they established for synthesizing compound 1, a related compound, emphasizes its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTWYSINFADMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

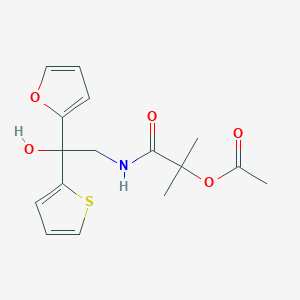

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

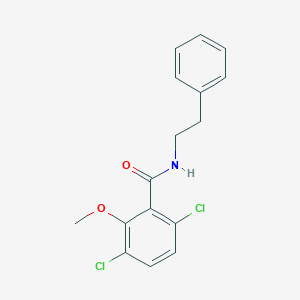

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

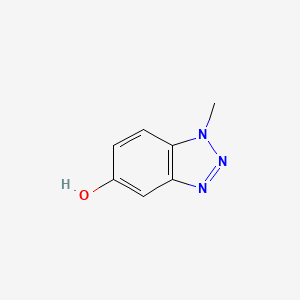

![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)

![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)

![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)